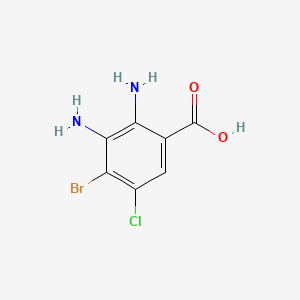
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol is an organic compound that belongs to the class of catecholamines. It is characterized by the presence of an aminoethyl side-chain that is hydroxy-substituted at the C-1 position. This compound is known for its significant role in various biological processes and is often studied for its chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired benzenediol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure high yield and purity. Detailed industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a molecular messenger in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it acts as a molecular messenger, influencing various physiological processes. The compound can bind to receptors and enzymes, modulating their activity and leading to downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
Catechol: 1,2-dihydroxybenzene.
Resorcinol: 1,3-dihydroxybenzene.
Hydroquinone: 1,4-dihydroxybenzene.
Uniqueness
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol is unique due to its aminoethyl side-chain, which imparts distinct chemical and biological properties. This differentiates it from other dihydroxybenzenes, making it valuable in specific research and industrial applications .
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
4-(1-amino-2-hydroxyethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO3/c9-7(4-10)6-2-1-5(11)3-8(6)12/h1-3,7,10-12H,4,9H2 |
Clave InChI |
CKYMQDFMEJIGMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





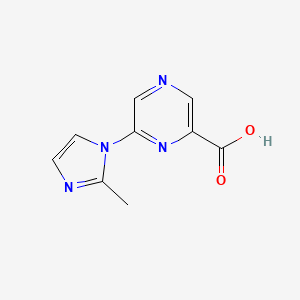
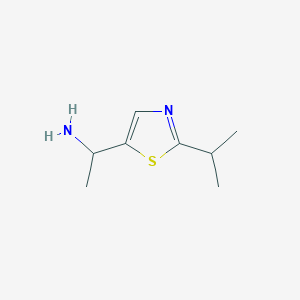

![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)



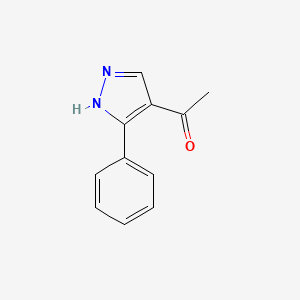
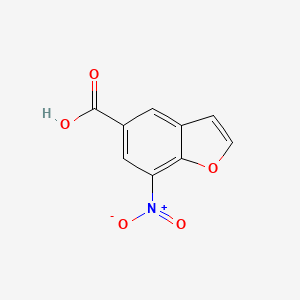
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
